Thiazolo[4,5-c]pyridin-2-amine, N-methyl-
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Overview
Description
Thiazolo[4,5-c]pyridin-2-amine, N-methyl- is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion results in a bicyclic scaffold that is of significant interest in medicinal chemistry due to its potential biological activities. The compound is known for its diverse pharmacological properties, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[4,5-c]pyridin-2-amine, N-methyl- typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which are then subjected to various reaction conditions to form the fused bicyclic system. For instance, the reaction of thiazole derivatives with pyridine-2-amine under specific conditions can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve high-throughput screening and optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry are employed to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-c]pyridin-2-amine, N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Thiazolo[4,5-c]pyridin-2-amine, N-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, antitumor, and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Thiazolo[4,5-c]pyridin-2-amine, N-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its diverse biological effects. For instance, it may act as an antagonist at histamine H3 receptors or inhibit the activity of specific kinases involved in cell signaling pathways .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine: Another fused heterocyclic compound with similar pharmacological properties.
Thiazolo[5,4-b]pyridine: Shares the thiazole-pyridine fusion but differs in the position of the nitrogen atom in the pyridine ring.
Thiazolopyrimidine: Exhibits a broader spectrum of biological activities and is often used in drug development
Uniqueness: Thiazolo[4,5-c]pyridin-2-amine, N-methyl- is unique due to its specific structural configuration, which allows for a distinct set of interactions with biological targets. This uniqueness contributes to its potential as a versatile compound in medicinal chemistry and other scientific fields .
Properties
CAS No. |
62638-74-8 |
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Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C7H7N3S/c1-8-7-10-5-4-9-3-2-6(5)11-7/h2-4H,1H3,(H,8,10) |
InChI Key |
OEDVXOZRGYNLGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C=CN=C2 |
Origin of Product |
United States |
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